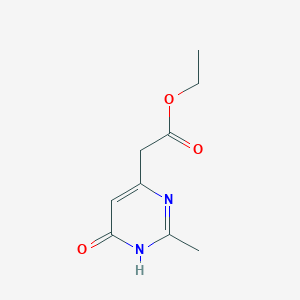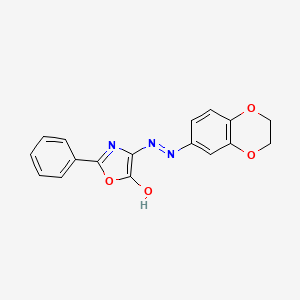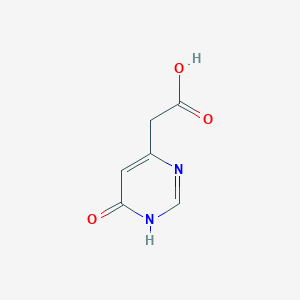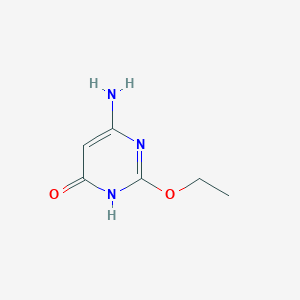![molecular formula C19H21FN4 B1418280 N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1170570-49-6](/img/structure/B1418280.png)
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene involves the substitution reaction of hexachlorocyclotriphosphazatriene with sodium 3-(4-fluorobenzylamino)-1-propanoxide . Another example is the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Molecular Structure Analysis
The molecular structure of related compounds such as 4-(4-Fluorobenzyl)piperidine and Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate has been determined . The molecular formula of 4-(4-Fluorobenzyl)piperidine is C12H16FN , and that of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is C20H28FNO4 .
Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and involve various stages. For instance, the synthesis of tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene involves substitution reactions . Unfortunately, specific chemical reactions involving “N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” are not available.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-(4-Fluorobenzyl)piperidine and Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate have been studied . For instance, 4-(4-Fluorobenzyl)piperidine has an average molecular weight of 193.2605 and a monoisotopic mass of 193.126677722 . Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate has an average molecular weight of 365.439 Da and a monoisotopic mass of 365.200226 Da .
Applications De Recherche Scientifique
Antibacterial Activity
- Application Summary: N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound you mentioned, have been synthesized and tested for their antibacterial activity .
- Method of Application: A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
- Results: Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Biological Activities of Cyclotriphosphazene Derivatives
- Application Summary: 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, which are structurally similar to the compound you mentioned, have been synthesized and their biological activities have been investigated .
- Method of Application: The starting compound, tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene, was synthesized from the substitution reaction of hexachlorocyclotriphosphazatriene with sodium 3-(4-fluorobenzylamino)-1-propanoxide. Reactions of spiro with excess 1-(2-aminoethyl)-piperidine, 4-(2-aminoethyl)-morpholine, 1-(2-hydroxyethyl)piperidine and 4-(2-aminoethyl)morpholine yielded the fully substituted cyclotriphosphazene derivatives .
- Results: The structure of the new cyclotriphosphazenes was confirmed by elemental analysis, mass spectrometry (ESI-MS), FTIR, 1H-, 13C- and 31P-NMR data. The crystal structure was also identified by X-ray crystallography. In addition, antibacterial and antifungal activities of the fully substituted 4-fluorobenzyl-spiro(N/O)cyclotriphosphazenes were investigated against G(+) and G(-) bacteria and fungi .
High-Affinity Ligands for the Serotonin Transporter
- Application Summary: 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally similar to the compound you mentioned, have been synthesized and tested for their affinity for the serotonin transporter (SERT) .
- Method of Application: The affinity of these synthesized piperidinic compounds at the SERT was evaluated by displacement of [3 H]-paroxetine binding .
- Results: The derived inhibition constant (K i) values were in the same order of magnitude as that of fluoxetine, ranging between 2 and 400 nM . This suggests that these compounds could potentially be used as antidepressants .
Synthesis and Anti-Bacterial Study of Fluorine Containing N-Benzyl Substituted Piperidine and Pyrrolidine Derivatives
- Application Summary: Fluorine-containing piperidine and pyrrolidine derivatives, which are structurally similar to the compound you mentioned, have been synthesized and their antibacterial properties have been investigated .
- Method of Application: Piperidine was reacted with various fluorobenzyl chlorides and bromides in the presence of triethylamine in benzene at reflux temperature for 24 hours to form the corresponding mono-fluorobenzyl piperidines .
- Results: These derivatives of piperidine and pyrrolidine have been found to be bio-active . This suggests that they could potentially be used in the development of new antibacterial agents .
High-Affinity Ligands for the Serotonin Transporter
- Application Summary: 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally similar to the compound you mentioned, have been synthesized and tested for their affinity for the serotonin transporter (SERT) .
- Method of Application: The affinity of these synthesized piperidinic compounds at the SERT was evaluated by displacement of [3 H]-paroxetine binding .
- Results: The derived inhibition constant (K i) values were in the same order of magnitude as that of fluoxetine, ranging between 2 and 400 nM . This suggests that these compounds could potentially be used as antidepressants .
Synthesis and Anti-Bacterial Study of Fluorine Containing N-Benzyl Substituted Piperidine and Pyrrolidine Derivatives
- Application Summary: Fluorine-containing piperidine and pyrrolidine derivatives, which are structurally similar to the compound you mentioned, have been synthesized and their antibacterial properties have been investigated .
- Method of Application: Piperidine was reacted with various fluorobenzyl chlorides and bromides in the presence of triethylamine in benzene at reflux temperature for 24 hours to form the corresponding mono-fluorobenzyl piperidines .
- Results: These derivatives of piperidine and pyrrolidine have been found to be bio-active . This suggests that they could potentially be used in the development of new antibacterial agents .
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFIDHLHJQGQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC=C(C=C3)F)NC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

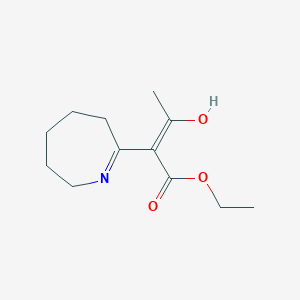
![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)
